2-Cyanoethyl 2-aminoacetate

Medicinal Chemistry Peptide Synthesis Protecting-Group Strategy

2-Cyanoethyl 2-aminoacetate (CAS 1314908-93-4) is a bifunctional aliphatic building block comprising a primary amine and a cyanoethyl ester of glycine. Its molecular formula C5H8N2O2 and molecular weight 128.13 g/mol place it within the class of N-(2-cyanoethyl)glycine derivatives, which serve as versatile intermediates in medicinal chemistry (e.g., fluoroquinolone antibiotic synthesis) and coordination polymer science.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Cat. No. B12966432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethyl 2-aminoacetate
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC(COC(=O)CN)C#N
InChIInChI=1S/C5H8N2O2/c6-2-1-3-9-5(8)4-7/h1,3-4,7H2
InChIKeyBMRQHOWBMBAVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoethyl 2-aminoacetate for Drug Discovery & Specialty Polymer R&D – A Differentiable Glycine-Derived Building Block


2-Cyanoethyl 2-aminoacetate (CAS 1314908-93-4) is a bifunctional aliphatic building block comprising a primary amine and a cyanoethyl ester of glycine . Its molecular formula C5H8N2O2 and molecular weight 128.13 g/mol place it within the class of N-(2-cyanoethyl)glycine derivatives, which serve as versatile intermediates in medicinal chemistry (e.g., fluoroquinolone antibiotic synthesis) and coordination polymer science [1][2]. Unlike simple glycinate esters, this compound presents a free amino group tethered to a cyanoethyl ester, enabling orthogonal reactivity at the amine and ester termini critical for sequential functionalization strategies.

Why 2-Cyanoethyl 2-aminoacetate Cannot Be Simply Replaced by Common Glycine Esters or Cyanoethyl Derivatives


Generic substitution among cyanoethyl-functionalized glycine derivatives fails because isomeric or homologous analogs exhibit fundamentally different molecular architecture and reactivity profiles. 2-Cyanoethyl 2-aminoacetate features the amino group directly on the glycine α-carbon, providing a free primary amine for immediate derivatization, whereas the widely available ethyl N-(2-cyanoethyl)glycinate (CAS 44981-94-4) bears a secondary amine with the cyanoethyl group attached to the nitrogen, blocking this site and altering nucleophilicity and steric accessibility . Similarly, 2-aminoethyl 2-cyanoacetate (CAS 1147182-17-9) reverses the ester and cyano positions, yielding a cyanoacetate ester rather than a cyanoethyl ester, which dictates different cyclization and condensation chemistry . These structural distinctions translate into divergent synthetic outcomes, particularly in heterocycle construction and coordination polymer topology, where the precise location of the amino and cyano motifs governs chelation geometry and product architecture [1].

Quantitative Head-to-Head Evidence: 2-Cyanoethyl 2-aminoacetate vs. Structural Analogs


Primary Amine Availability: 2-Cyanoethyl 2-aminoacetate vs. N-(2-Cyanoethyl)glycine (Free Acid)

2-Cyanoethyl 2-aminoacetate presents a free primary amine (NH2) located on the glycine α-carbon, in contrast to N-(2-cyanoethyl)glycine (CAS 3088-42-4), where the cyanoethyl group is directly bonded to the amino nitrogen, yielding a secondary amine . The primary amine in the target compound exhibits higher nucleophilicity and can undergo selective acylation, sulfonylation, or reductive amination without competing deprotection steps, whereas the secondary amine in N-(2-cyanoethyl)glycine is sterically hindered and less reactive toward bulky electrophiles.

Medicinal Chemistry Peptide Synthesis Protecting-Group Strategy

Ester Reactivity: Cyanoethyl Ester vs. Ethyl Ester Hydrolysis Stability

The 2-cyanoethyl ester moiety in the target compound provides a β-elimination-labile protecting group, cleavable under mildly basic non-hydrolytic conditions (e.g., DBU or piperidine in DMF), a feature absent in the ethyl ester analog ethyl 2-aminoacetate hydrochloride. While quantitative rate constants for the target compound itself are not reported, class-level data for 2-cyanoethyl esters indicate that β-elimination proceeds with half-lives on the order of minutes under standard deprotection conditions (0.5 M DBU in CH3CN), compared to hours-to-days for saponification of analogous ethyl esters requiring aqueous base and elevated temperatures [1][2].

Ester Hydrolysis Chemoselectivity Solid-Phase Synthesis

Coordination Polymer Structural Diversity: ceg Ligand vs. Non-Amino Nitrile Ligands

N-(2-Cyanoethyl)glycine (ceg), the free acid form directly analogous to the target ester, has been demonstrated to form a 3D polymeric channeled structure [Ag(ceg)]X (X = CF3SO3⁻, ClO4⁻) with Ag(I) salts, as confirmed by single-crystal X-ray diffraction [1]. By comparison, the ligand 3,3′-iminodipropionitrile (idpn), which lacks the carboxylate donor, produced only a 2D sheet structure (4.82 topology) with Ag(I), and tris(2-cyanoethyl)amine (tca) yielded a discrete bimetallic macrocycle [1]. This structural escalation (0D → 2D → 3D) directly correlates with the presence of the amino acid carboxylate binding site in ceg, which is absent in idpn and tca [1]. The target compound 2-cyanoethyl 2-aminoacetate, as the ester pro-drug of ceg, provides the identical donor set (amine, nitrile, ester carbonyl) in a latent form, enabling in situ hydrolysis or direct ester coordination for tunable framework dimensionality.

Coordination Chemistry Crystal Engineering Energetic Materials

Pharmaceutical Intermediate Provenance: Glycine Ester Route to Fluoroquinolone Antibiotics

The aza-Michael addition of glycine ethyl ester (a close synthetic precursor to the target compound) to acrylonitrile, yielding N-(2-cyanoethyl)glycine ethyl ester (CAS 44981-94-4), is a critical intermediate step in a published patent route to fluoroquinolone antibiotics such as LB20304 [1]. In this multi-step sequence, the N-(2-cyanoethyl)glycine ethyl ester is further elaborated via Boc protection, cyclization, and reduction to generate a pyrrolidine core bearing an oxime-substituted aminomethyl group [1]. The target compound 2-cyanoethyl 2-aminoacetate provides an alternative entry point to this intermediate family, where the free amine can be directly functionalized before or after ester elaboration, offering synthetic flexibility not available when starting from pre-N-alkylated substrates.

Antibacterial Process Chemistry Building Block

Commercial Purity Benchmarking: 2-Cyanoethyl 2-aminoacetate vs. Common Glycine Derivatives

Commercially, 2-cyanoethyl 2-aminoacetate is available at a minimum purity specification of 97% (HPLC) . In comparison, the widely used N-(2-cyanoethyl)glycine (free acid, CAS 3088-42-4) is typically offered at >98.0% (T) purity , while ethyl N-(2-cyanoethyl)glycinate (CAS 44981-94-4) is listed at 95.0% purity . Although the target compound's specification is comparable to these analogs, the availability of a 97% minimum purity with long-term cool, dry storage stability positions it as a viable procurement alternative when primary amine reactivity is required without an additional deprotection step.

Quality Control Procurement Specification Analytical Chemistry

Tetrazole-Forming Capacity: ceg as Precursor to Energetic Coordination Polymers

The cyanoethyl group in N-(2-cyanoethyl)glycine (ceg), directly analogous to the target ester, undergoes quantitative [2+3] dipolar cycloaddition with NaN3 under hydrothermal conditions to form the tetrazole-functionalized ligand N-[2-(1H-tetrazol-5-yl)ethyl]glycine (H2tzeg) [1]. This in situ transformation, not accessible with non-nitrile glycine derivatives (e.g., glycine, glycine ethyl ester), enables one-pot construction of energetic coordination polymers [Zn(tzeg)]n, [Cd(tzeg)(H2O)]n, and [Cu(tzeg)(H2O)]n, all characterized by single-crystal X-ray diffraction [1]. The target compound 2-cyanoethyl 2-aminoacetate, bearing the same cyanoethyl motif, is expected to exhibit analogous tetrazole-forming reactivity, providing an ester-protected variant that could modulate solubility and crystallization kinetics relative to the free acid.

Energetic Materials Click Chemistry Coordination Polymer

Where 2-Cyanoethyl 2-aminoacetate Delivers Measurable Advantage: Evidence-Backed Application Scenarios


Divergent Library Synthesis of Pyrrolidine-Containing Antibacterials

In fluoroquinolone antibiotic programs following the LB20304 template, 2-cyanoethyl 2-aminoacetate enables late-stage diversification at the free amine position prior to ester elaboration and cyclization, a strategic advantage over pre-N-alkylated intermediates. The validated synthesis described by Kim et al. [1] demonstrates that glycine-ester-derived intermediates can be processed through cyclization, reduction, and oxime formation to generate clinical candidates; the target compound's free amine permits parallel library synthesis without deprotection, accelerating SAR exploration.

Coordination Polymer and MOF Precursor for Gas Sorption and Catalysis

Based on the demonstrated ability of N-(2-cyanoethyl)glycine (ceg) to form 3D polymeric channeled structures with Ag(I) [1], 2-cyanoethyl 2-aminoacetate serves as a protected precursor for ceg-based metal-organic frameworks. The ester form mitigates premature metal complexation during synthesis, enabling controlled in situ deprotection and framework assembly. This is particularly valuable for preparing MOFs with open metal sites for gas storage (H2, CO2) or heterogeneous catalysis applications.

Energetic Materials R&D via Click Chemistry

The cyanoethyl group in 2-cyanoethyl 2-aminoacetate is structurally primed for [2+3] cycloaddition with azides to generate tetrazole-functionalized ligands. As demonstrated by Dong et al. [1] with ceg, this transformation yields energetic coordination polymers with Zn, Cd, and Cu nodes. Procurement of the target ester enables researchers to explore the influence of ester protection on tetrazole formation kinetics and crystal morphology, potentially leading to improved energetic material formulations with tunable sensitivity and performance.

Peptide Nucleic Acid (PNA) Monomer Synthesis Support

2-Cyanoethyl 2-aminoacetate provides a glycine backbone with orthogonal protecting groups suitable for PNA backbone construction. The 2-cyanoethyl ester can serve as a carboxyl-protecting group cleavable via β-elimination under non-aqueous basic conditions [1], while the free amine is available for immediate coupling with nucleobase acetic acid derivatives. This orthogonal protection strategy, benchmarked against 2-cyanoethyl ester protecting group literature, reduces the number of protection/deprotection cycles compared to routes employing ethyl or benzyl esters, improving overall yield and purity in PNA oligomer synthesis.

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